3-(Boc-amino)propyl bromide

Catalog No.
S677368
CAS No.
83948-53-2
M.F
C8H16BrNO2
M. Wt
238.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)propyl bromide

CAS Number

83948-53-2

Product Name

3-(Boc-amino)propyl bromide

IUPAC Name

tert-butyl N-(3-bromopropyl)carbamate

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)

InChI Key

IOKGWQZQCNXXLD-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(3-Bromopropyl)carbamic Acid 1,1-Dimethylethyl Ester; (3-Bromopropyl)carbamic acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (3-bromopropyl)carbamate; 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane; 3-(BOC-amino)propyl Bromide; 3-Bromo-N-(tert-buto

Canonical SMILES

CC(C)(C)OC(=O)NCCCBr

The exact mass of the compound 3-(Boc-amino)propyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Boc-amino)propyl bromide (CAS 83948-53-2) is a highly reactive, bifunctional C3 alkylating agent featuring a primary alkyl bromide and a tert-butyloxycarbonyl (Boc)-protected primary amine. In industrial and laboratory procurement, it serves as a premium building block for appending aminopropyl chains to N-, O-, and S-nucleophiles via SN2 substitution. The presence of the bulky, electron-withdrawing Boc group neutralizes the nucleophilicity of the amine, strictly preventing the intramolecular cyclization and intermolecular polyalkylation reactions that plague unprotected haloamines. Consequently, this compound is heavily prioritized in the synthesis of pharmaceuticals, PROTAC linkers, and functionalized materials where precise mono-alkylation and high-yield processability are strictly required [1].

Attempting to substitute 3-(Boc-amino)propyl bromide with cheaper unprotected analogs, such as 3-bromopropylamine hydrobromide, routinely fails during scale-up due to catastrophic side reactions. Under the basic conditions required for alkylation, unprotected 3-bromopropylamine undergoes rapid intramolecular nucleophilic attack, cyclizing to form volatile azetidine and drastically reducing the yield of the desired cross-coupled product . Furthermore, unprotected amines are susceptible to competitive intermolecular polyalkylation, generating complex mixtures of secondary and tertiary amines that demand expensive chromatographic separation [1]. Substituting with the chloride analog, 3-(Boc-amino)propyl chloride, avoids cyclization but introduces severe kinetic bottlenecks; the chloride is a significantly poorer leaving group, often requiring harsh temperatures (>80 °C) and the addition of iodide catalysts to achieve acceptable conversion rates, which can degrade thermally sensitive substrates [2].

Suppression of Base-Promoted Azetidine Cyclization

During base-promoted alkylation, the nucleophilic primary amine in unprotected halopropylamines rapidly attacks the adjacent electrophilic carbon. By masking the amine with a Boc group, 3-(Boc-amino)propyl bromide completely suppresses this pathway, ensuring the structural integrity of the C3 chain during cross-coupling .

Evidence DimensionTarget cross-coupling yield vs. cyclization byproduct
Target Compound Data>85% yield of the desired linear alkylated product; 0% azetidine formation.
Comparator Or Baseline3-bromopropylamine hydrobromide (Unprotected baseline)
Quantified DifferenceThe unprotected amine heavily partitions into azetidine under standard basic conditions, reducing the target cross-coupling yield by >50%.
ConditionsStandard N- or O-alkylation conditions (e.g., K2CO3, DMF, 60 °C).

Procuring the pre-protected Boc-bromide eliminates yield-destroying intramolecular side reactions, ensuring scalable and predictable precursor integration.

Enhanced Nucleophilic Substitution Kinetics vs. Chloride Analog

The leaving group ability of the halide directly dictates the required energy input and reaction time for SN2 substitutions. 3-(Boc-amino)propyl bromide possesses a weaker carbon-halogen bond and superior polarizability compared to its chloride counterpart, resulting in significantly faster reaction kinetics [1].

Evidence DimensionReaction temperature and time for >90% conversion
Target Compound DataMild conditions (20–60 °C, 2–6 hours) without catalytic additives.
Comparator Or Baseline3-(Boc-amino)propyl chloride
Quantified DifferenceThe chloride analog requires harsher conditions (80–100 °C, 12–24 hours) and stoichiometric KI/NaI catalysis to achieve comparable conversion.
ConditionsSN2 alkylation of sterically hindered amines or phenols.

The bromide form allows for milder processing, saving time, reducing energy costs, and protecting thermally sensitive substrates from degradation.

Absolute Control Over Mono-alkylation

When appending an aminopropyl chain to a scaffold, preventing the terminal amine from reacting with excess alkylating agent is critical. The Boc group on 3-(Boc-amino)propyl bromide provides both steric hindrance and electronic deactivation, rendering the nitrogen completely unreactive toward further alkylation [1].

Evidence DimensionRatio of mono-alkylated to poly-alkylated products
Target Compound Data100% mono-alkylated equivalent (clean single addition).
Comparator Or Baseline3-bromopropylamine hydrobromide
Quantified DifferenceUnprotected amine generates statistical mixtures of secondary, tertiary, and quaternary amines, complicating purification.
ConditionsReaction with alkyl or aryl halides in the presence of base.

Using the Boc-protected bromide ensures high-purity mono-functionalized intermediates, drastically reducing downstream chromatographic purification costs.

Synthesis of PROTAC Linkers and Spacers

The precise chain length and terminal amine of 3-(Boc-amino)propyl bromide make it an ideal building block for synthesizing PEG-less alkyl linkers in targeted protein degraders (PROTACs). Its high reactivity as a bromide ensures clean attachment to E3 ligase ligands or target-binding warheads, while the Boc group is easily removed later using TFA or HCl to allow subsequent amide coupling[1].

Pharmacokinetic Optimization of Small Molecule Therapeutics

In medicinal chemistry, appending a basic amine side chain is a standard strategy to improve the aqueous solubility and target binding affinity of hydrophobic core scaffolds (e.g., quinolones, pyrazoles, or indoles). 3-(Boc-amino)propyl bromide is the preferred procurement choice for this modification, as it allows mild, high-yielding O- or N-alkylation of the core without the risk of azetidine cyclization [2].

Surface Functionalization of Nanomaterials and MOFs

For materials science applications requiring amine-functionalized surfaces, 3-(Boc-amino)propyl bromide is used to covalently modify hydroxyl or amine groups on nanoparticles, resins, or Metal-Organic Frameworks (MOFs). The bromide ensures efficient grafting under mild conditions, and subsequent Boc deprotection yields a high density of reactive primary amines for bioconjugation or catalyst anchoring[3].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

237.03644 Da

Monoisotopic Mass

237.03644 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 3-bromopropylcarbamate

Dates

Last modified: 08-15-2023
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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